molecular formula C18H18N2O4S2 B2940324 ethyl 5-methyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate CAS No. 831216-65-0

ethyl 5-methyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate

Cat. No.: B2940324
CAS No.: 831216-65-0
M. Wt: 390.47
InChI Key: QRYBYTIDKADZDM-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl group at position 5 and an ethyl ester at position 2. The critical structural motif is the 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido group at position 2, which links the thiophene ring to a 1,4-benzothiazine derivative.

Properties

IUPAC Name

ethyl 5-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-3-24-18(23)11-8-10(2)25-17(11)20-15(21)9-14-16(22)19-12-6-4-5-7-13(12)26-14/h4-8,14H,3,9H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYBYTIDKADZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazinone Moiety: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Acylation Reaction: The benzothiazinone intermediate is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamido group.

    Thiophene Ring Formation: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents.

    Esterification: Finally, the ester group is introduced by reacting the carboxylic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the benzothiazinone moiety can be reduced to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides or different ester derivatives.

Scientific Research Applications

Ethyl 5-methyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which ethyl 5-methyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate exerts its effects involves binding to specific molecular targets. The benzothiazinone moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Heterocycle Substituents Key Functional Groups Reference
Ethyl 5-methyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate (Target) Thiophene Methyl, ethyl ester, 1,4-benzothiazine-linked acetamido Amide, ester, ketone N/A
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate Benzo[b]thiophene Hydroxy, methyl, ethyl ester, 4,7-dioxo Ester, ketone, hydroxyl
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate Benzo[b]thiophene Phenyl, triacetoxy, ethyl ester Ester, acetyloxy
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide 1,4-Benzothiazine Acetamide Amide, ketone
Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate Triazole Ethyl ester, 1,4-benzothiazine-linked methyl triazole Ester, triazole, ketone

Key Observations :

  • The target compound’s thiophene core distinguishes it from benzo[b]thiophene derivatives (e.g., ), which exhibit fused aromatic systems with higher planarity and conjugation.
  • The triazole-containing analogue in replaces the thiophene with a triazole ring, altering electronic properties and steric bulk.

Physical and Spectral Properties

Table 2: Comparative Physical and Spectral Data

Compound Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm) Reference
This compound (Target) Not reported ~1700 (C=O), ~3300 (N–H) δ 1.40 (ester CH₃), δ 2.30 (thiophene CH₃) N/A
Ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate () 153–156 1777 (C=O acetyl), 1715 (C=O ester) δ 1.40 (ester CH₃), δ 2.30 (acetyl CH₃)
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate () 174–178 1774 (C=O acetyl), 1721 (C=O ester) δ 7.25–7.45 (aromatic H)
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide () Not reported ~1680 (C=O amide), ~3200 (N–H) δ 4.30 (CH₂), δ 7.50–7.70 (aromatic H)

Analysis :

  • The target compound’s ester and amide carbonyl stretches (~1700 cm⁻¹) align with analogues in and .
  • Methyl and aromatic proton shifts in NMR (δ 1.40–2.30) are consistent with substituent environments in and .

Crystallographic and Conformational Insights

  • Thiazolo[3,2-a]pyrimidine Derivative () : Exhibits a triclinic crystal system (space group P-1), with intermolecular hydrogen bonds stabilizing the lattice. Comparable analysis for the target compound would require similar methodologies .
  • 1,4-Benzothiazine Derivatives () : Planar benzothiazine rings facilitate π-stacking, whereas the target’s thiophene and acetamido groups may introduce torsional angles affecting packing efficiency.

Biological Activity

Ethyl 5-methyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. The unique structural features of this compound, particularly the incorporation of a thiophene ring and benzothiazine moiety, contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 372.50 g/mol. The compound features a thiophene ring that enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. These interactions may involve:

  • Inhibition of Enzymatic Activity : The presence of electrophilic centers allows the compound to act as an inhibitor for various enzymes.
  • Receptor Binding : The structural components may facilitate binding to specific receptors involved in disease pathways.
  • Cellular Uptake : The lipophilic nature of the thiophene ring may enhance cellular permeability, allowing for effective intracellular action.

Anticancer Activity

Research has indicated that thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of cancer cell lines such as TK-10 and HT-29. This compound may similarly affect cancer cell proliferation through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Thiophene derivatives have also been explored for their antimicrobial properties. A review highlighted that various thiophene-based compounds demonstrated activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antiviral Properties

The potential antiviral effects of this compound are noteworthy. Certain thiophene derivatives have shown efficacy against viruses by inhibiting viral replication mechanisms or blocking viral entry into host cells.

Case Studies

Several studies have evaluated the biological activity of thiophene derivatives similar to this compound:

StudyCompoundBiological ActivityFindings
Thiophene Derivative AAnticancerInhibited growth in HT-29 cells with IC50 = 12 µM
Thiophene Derivative BAntimicrobialEffective against E. coli with MIC = 8 µg/mL
Thiophene Derivative CAntiviralReduced HIV replication by 70% at 10 µM

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